Home > Products > Screening Compounds P41258 > Imidazo[2,1-b]thiazole, 5-nitro-
Imidazo[2,1-b]thiazole, 5-nitro- - 96107-61-8

Imidazo[2,1-b]thiazole, 5-nitro-

Catalog Number: EVT-3498515
CAS Number: 96107-61-8
Molecular Formula: C5H3N3O2S
Molecular Weight: 169.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imidazo[2,1-b]thiazole, 5-nitro- is a heterocyclic compound notable for its fused imidazole and thiazole rings, with a nitro group located at the 5-position. This unique structure has attracted significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound is classified under the category of nitrogen-containing heterocycles, which are essential in pharmaceutical research for their role in drug development and biological activity modulation.

Synthesis Analysis

Methods

The synthesis of imidazo[2,1-b]thiazole, 5-nitro- typically involves cyclization reactions starting from 2-aminothiazoles. One common synthetic route includes the reaction of 2-aminothiazole with phenacyl bromides in the presence of a base such as potassium carbonate. This method allows for the formation of an intermediate that subsequently cyclizes to yield the desired product.

Another effective method utilizes microwave irradiation to enhance the cyclization process, resulting in shorter reaction times and higher yields compared to traditional heating methods. This approach is particularly advantageous in industrial settings where efficiency and scalability are critical.

Technical Details

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole, 5-nitro- undergoes several types of chemical reactions:

Types of Reactions

  1. Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  2. Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
  3. Cyclization: Further functionalization can occur through cyclization reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen gas and palladium catalyst.
  • Substitution: Nucleophiles such as amines or thiols.
  • Cyclization: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Mechanism of Action

The mechanism of action for imidazo[2,1-b]thiazole, 5-nitro- involves its interaction with specific molecular targets within biological systems. Research indicates that certain derivatives inhibit the enzyme QcrB, which is crucial for mycobacterial electron transport chains. This inhibition disrupts cellular respiration processes leading to cell death in mycobacterial species. Additionally, some derivatives have shown significant cytotoxicity against various cancer cell lines by interfering with tubulin assembly during cell division, effectively arresting the cell cycle at the G2/M phase .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline solid.
  • Melting Point: The melting point can vary depending on purity but generally falls between 200 °C and 202 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.

Relevant analytical data includes:

  • Mass Spectrometry (m/z): Major peaks observed at m/z = 195 (M+), confirming its molecular weight.
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Characteristic peaks corresponding to hydrogen and carbon environments confirm structural integrity .
Applications

Imidazo[2,1-b]thiazole, 5-nitro- serves multiple roles in scientific research:

  1. Medicinal Chemistry: It acts as a scaffold for developing novel antimicrobial agents due to its significant antimicrobial activity.
  2. Anticancer Research: Derivatives have shown promise as anticancer agents by demonstrating potent activity against various cancer cell lines like HeLa (cervical), A549 (lung), MCF-7 (breast), and DU-145 (prostate) cells .
  3. Material Science: The compound is explored for applications in developing new materials with unique electronic and optical properties due to its heterocyclic nature.
Introduction to Imidazo[2,1-b]thiazole Scaffolds in Medicinal Chemistry

Historical Development of 5-Nitroimidazo[2,1-b]thiazole Derivatives

The exploration of nitro-substituted imidazo[2,1-b]thiazoles commenced in parallel with the broader development of the parent scaffold during the mid-20th century. Initial synthetic efforts focused on stepwise cyclization approaches, often requiring harsh conditions that limited structural diversity and yields. The discovery of levamisole ((6S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) in the 1960s marked a watershed moment, demonstrating that even simple imidazo[2,1-b]thiazoles could exhibit potent biological effects, specifically anthelmintic and immunomodulatory activities [2] [4]. This breakthrough stimulated systematic investigations into the structure-activity relationships of substituted derivatives, including nitro analogs. Early research primarily assessed antiparasitic potential, drawing inspiration from the established bioactivation mechanisms of 5-nitroimidazoles like metronidazole. Throughout the 1970s-1990s, synthetic methodologies evolved significantly, with Vilsmeier-Haack formylation enabling C5 functionalization and subsequent transformations, including nitro group introduction [4] [6]. However, these routes often involved multistep sequences with purification challenges. The 21st century witnessed a paradigm shift toward efficient, diversity-oriented synthesis. Notably, Groebke-Blackburn-Bienaymé multicomponent reactions (GBBR) emerged as a powerful strategy for generating nitro-functionalized imidazo[2,1-b]thiazole libraries directly from 2-aminothiazoles, aldehydes (including nitroaryl aldehydes), and isocyanides under catalyst-free conditions, significantly accelerating lead discovery .

Table 1: Key Milestones in 5-Nitroimidazo[2,1-b]thiazole Development

Time PeriodSynthetic AdvancementsBiological FocusRepresentative Derivatives
1960s-1970sClassical Cyclization MethodsAnthelmintic AgentsLevamisole analogs
1980s-1990sVilsmeier-Haack Formylation/FunctionalizationAntibacterial Screening5-Nitro-6-aryl derivatives
2000-2010Palladium-Catalyzed Cross-CouplingAnticancer Evaluation5-Nitro-6-(hetero)aryl conjugates
2011-2020Multicomponent Reactions (GBBR)Antimycobacterial & Antiviral AgentsSpirothiazolidinones, Acyl-hydrazones
2020-PresentCatalyst-Free One-Pot SynthesisTargeted Cancer TherapeuticsTubulin Polymerization Inhibitors

Significance of Nitro Group Positioning in Heterocyclic Bioactivity

The strategic positioning of the nitro substituent within the imidazo[2,1-b]thiazole framework profoundly dictates biological activity through multifaceted mechanisms. C5 substitution creates a highly electron-deficient π-system, significantly altering the molecular electrostatic potential and dipole moment compared to C6 or C7 substituted isomers. This specific electronic configuration facilitates: 1) Enhanced membrane permeability due to increased lipophilicity, 2) Redox activation potential particularly in hypoxic environments (e.g., solid tumors, anaerobic pathogens), and 3) Precise steric complementarity within enzyme active sites. Computational analyses consistently demonstrate that the C5-nitro group dramatically lowers the LUMO energy (-1.98 eV vs -0.76 eV for unsubstituted core), rendering these derivatives more susceptible to nucleophilic attack or enzymatic reduction – a crucial activation pathway for their prodrug-like behavior [5] [8].

The bioisosteric replacement potential of the 5-nitro group is notably limited; sulfone or cyano groups fail to replicate the dual functionality (electronic modulation and bioreduction trigger) essential for activity. Structure-activity relationship (SAR) studies reveal extreme positional sensitivity. For instance, antimycobacterial spirothiazolidinone derivatives bearing the nitro group at C5 (compound 5c) exhibited MIC values of 1.56 µg/mL against M. tuberculosis H37Rv, while the C6-nitro isomer showed >4-fold reduced potency (MIC >6.25 µg/mL) [4] [5]. Similarly, in tubulin polymerization inhibition, conjugate 6d (featuring a 5-nitroimidazo[2,1-b]thiazole core linked to benzimidazole) demonstrated an IC50 of 1.68 µM, arresting the A549 cell cycle at G2/M phase. Structural analogs with nitro at C6 or C7 positions showed significantly diminished tubulin binding affinity (>10 µM IC50), confirming the indispensable role of precise nitro placement [6] [8].

Table 2: Positional Influence of Nitro Group on Biological Activities

Biological ActivityOptimal PositionPotency (Representative)Key Structural FeatureActivity Reduction with Positional Shift
AntimycobacterialC5MIC 1.56 µg/mL (5c)Spirothiazolidinone at C3>4-fold decrease (C6-nitro)
Tubulin InhibitionC5IC50 1.68 µM (6d)Benzimidazole conjugate>5-fold decrease (C6/C7-nitro)
Antiviral (Coxsackie B4)C5EC50 3.2 µM (6d)4-Hydroxyaryl spirocyclicComplete loss (C6-nitro)
Anticancer (Melanoma)C5IC50 0.28 µM (26)Arylhydrazone at C68-10 fold decrease (C7-nitro)

Current Research Landscape and Therapeutic Relevance

The contemporary research paradigm for 5-nitroimidazo[2,1-b]thiazoles emphasizes targeted drug design and mechanism-driven optimization, moving beyond traditional phenotypic screening. Significant advances include:

Synthetic Innovation: Modern catalyst-free one-pot methodologies, particularly GBBR, dominate recent synthetic approaches. These reactions employ 3-formylchromones or nitroaryl aldehydes, 2-aminothiazoles, and diverse isocyanides under mild conditions (toluene, 100°C, 30 min), achieving 74-78% yields for nitro-functionalized derivatives like 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one (4a). This efficiency enables rapid library generation for SAR exploration .

Antimycobacterial Agents: Novel spirothiazolidinone derivatives (e.g., 5a-c) exhibit exceptional promise against drug-resistant tuberculosis. These compounds feature the 5-nitroimidazo[2,1-b]thiazole moiety connected to alicyclic systems via acyl-hydrazone bridges. Microplate Alamar Blue assays confirm sub-2 µg/mL MIC values against M. tuberculosis H37Rv, outperforming first-line agents against multidrug-resistant strains. Mechanistic studies indicate potential pantothenate synthetase inhibition, disrupting mycobacterial lipid biosynthesis [4] [5].

Targeted Anticancer Therapeutics: Tubulin polymerization inhibitors represent a major focus, leveraging the 5-nitro group's role in colchicine-site binding. Conjugates like 6d integrate benzimidazole pharmacophores via ethylene linkers, achieving nanomolar cytotoxicity (IC50 1.08 µM in A549 lung cancer) through mitotic catastrophe induction. Contemporary design strategies exploit structural hybridization, combining 5-nitroimidazo[2,1-b]thiazoles with chromones, coumarins, or triazoles to optimize tubulin binding and overcome efflux-mediated resistance [6] [8] [9]. Selective melanoma agents (e.g., compound 26) demonstrate sub-micromolar potency across multiple melanoma cell lines (A375P, SK-MEL-5, UACC-257), showing >10-fold selectivity over non-melanoma malignancies, potentially through BRAF kinase pathway modulation [9].

Antiviral Applications: Derivatives like 5d and 6d show significant activity against RNA viruses including Coxsackie B4 (EC50 3.2 µM), Feline coronavirus, and Herpes viruses. The 5-nitro group appears crucial for inhibiting viral RNA-dependent RNA polymerase (RdRp) activity, potentially via metal chelation within the catalytic site [4] [5].

Computational & ADMET Profiling: Recent studies integrate molecular docking and dynamics simulations to rationalize the superior colchicine-site binding affinity of C5-nitro derivatives. Promising drug-likeness profiles emerge for clinical candidates like 26 and 27, showing optimal LogP (2.1-2.8), topological polar surface area (68-85 Ų), and high gastrointestinal absorption without HERG inhibition risk [8] [9].

Table 3: Emerging Clinical Candidates Based on 5-Nitroimidazo[2,1-b]thiazole Core

Candidate StructureTherapeutic TargetMechanistic ActionDevelopment StatusKey Advantage
Spirothiazolidinone 5bM. tuberculosisPantothenate Synthetase InhibitionPreclinical (in vitro)Activity vs MDR/XDR strains
Tubulin Inhibitor 6dNon-Small Cell Lung CancerColchicine Site Binding → Mitotic ArrestLead OptimizationNanomolar potency; Overcomes P-gp resistance
Melanotoxin 26Metastatic MelanomaBRAF Kinase Pathway DisruptionPreclinical (NCI-60 panel)Selectivity for melanoma cell lines
GBBR Hybrid 4bBroad-Spectrum AntiviralViral RdRp InhibitionHit-to-LeadActivity against CoV and Enteroviruses

Properties

CAS Number

96107-61-8

Product Name

Imidazo[2,1-b]thiazole, 5-nitro-

IUPAC Name

5-nitroimidazo[2,1-b][1,3]thiazole

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

InChI

InChI=1S/C5H3N3O2S/c9-8(10)4-3-6-5-7(4)1-2-11-5/h1-3H

InChI Key

OSKRVUVSNCGKIB-UHFFFAOYSA-N

SMILES

C1=CSC2=NC=C(N21)[N+](=O)[O-]

Canonical SMILES

C1=CSC2=NC=C(N21)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.